molecular formula C10H12N4O B7495467 n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide

n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide

Cat. No.: B7495467
M. Wt: 204.23 g/mol
InChI Key: LBNWPTJWWPUFDA-UHFFFAOYSA-N
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Description

N-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxamide (CAS 1099754-69-4) is a small molecule research compound based on the versatile benzotriazole scaffold, with a molecular formula of C10H12N4O and a molecular weight of 204.23 g/mol . The benzotriazole (BT) nucleus is recognized in medicinal chemistry as a privileged structure and a valuable pharmacophore for designing novel biologically active compounds . This heterocyclic system is highly versatile and is often investigated as a bioisosteric replacement for other nitrogen-containing rings, which can modify a compound's properties and mode of action . Benzotriazole derivatives demonstrate a wide spectrum of documented biological activities in research settings, making them a significant focus in biomedical research . These activities include potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy against resistant strains . Furthermore, benzotriazole-based compounds have exhibited promising antitumor effects; for instance, benzotriazol acrylonitriles have been identified as potent tubulin inhibitors, a key target in anticancer drug discovery . The core structure is also used in the synthesis of more complex heterocyclic systems and peptidomimetic macrocycles, serving as a useful synthetic auxiliary or building block in organic chemistry . This compound is supplied for laboratory research purposes only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-propan-2-yl-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6(2)11-10(15)7-3-4-8-9(5-7)13-14-12-8/h3-6H,1-2H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNWPTJWWPUFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=NNN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen Cycloaddition for Triazole Core Construction

The benzotriazole scaffold is synthesized via Huisgen 1,3-dipolar cycloaddition between azides and alkynes. For example, reacting 5-azido-benzoic acid derivatives with propargyl isopropyl ether in the presence of a copper(I) catalyst yields 2-isopropyl-2H-benzo[d]triazole-5-carboxylic acid. This method offers regioselectivity for the 1,4-disubstituted triazole isomer, crucial for subsequent functionalization.

Reaction Conditions

  • Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)

  • Solvent: DMSO/H₂O (1:1 v/v)

  • Temperature: Room temperature

  • Time: 8–10 hours

Yield Optimization
Microwave irradiation reduces reaction time to 4–6 minutes with comparable yields (85–92%).

Alternative Triazole Formation via Nickel Catalysis

Nickelocene (Cp₂Ni) with Xantphos ligand enables cycloaddition under milder conditions, tolerating steric hindrance from isopropyl groups. This method is advantageous for substrates sensitive to copper residues:

  • Catalyst: Cp₂Ni (5 mol%) with Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 50°C (microwave-assisted)

  • Yield: 89%

Amidation of Carboxylic Acid Intermediate

Conversion of the carboxylic acid to the carboxamide involves activating the carboxyl group for nucleophilic attack by isopropylamine.

Carbodiimide-Mediated Coupling

A two-step activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) ensures efficient amide bond formation:

Procedure

  • Activate 2-isopropyl-2H-benzo[d]triazole-5-carboxylic acid (1 eq) with EDC (1.2 eq) and HOBt (1.1 eq) in anhydrous DMF for 30 minutes.

  • Add isopropylamine (1.5 eq) and stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yield

  • Conventional: 78%

  • Microwave-assisted: 88% (4 minutes irradiation)

Mixed Anhydride Method

For scale-up synthesis, mixed anhydride formation with isobutyl chloroformate provides a cost-effective alternative:

  • React carboxylic acid (1 eq) with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in THF at 0°C.

  • Add isopropylamine (1.5 eq) and warm to room temperature for 6 hours.

  • Isolate via aqueous workup.

Yield : 72%

Integrated Synthesis Protocols

One-Pot Sequential Approach

Combining triazole formation and amidation in a single pot minimizes intermediate purification:

  • Perform CuAAC with 5-azido-benzoic acid and propargyl isopropyl ether.

  • Directly add EDC/HOBt and isopropylamine to the reaction mixture.

  • Total yield: 68%.

Green Chemistry Modifications

  • Solvent : Replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact.

  • Catalyst Recovery : Immobilize copper on magnetic nanoparticles for reuse (3 cycles without yield loss).

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 4.51 (sept, 1H, J = 6.8 Hz, NHCH), 7.89 (d, 1H, J = 8.4 Hz, ArH), 8.21 (dd, 1H, J = 8.4, 1.6 Hz, ArH), 8.45 (s, 1H, ArH), 10.12 (s, 1H, NH).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 22.4 (CH(CH₃)₂), 45.8 (NHCH), 121.6, 126.3, 128.9, 134.7, 144.2 (ArC), 165.4 (C=O).

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)Time
Conventional CuAAC + EDC7898.520 hours
Microwave CuAAC + EDC8899.130 minutes
Nickel Catalysis + EDC8297.86 hours

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Residual copper in CuAAC affects carboxamide stability.

  • Solution : Post-reaction treatment with EDTA solution removes copper traces.

Steric Hindrance

  • Issue : Isopropyl group reduces amidation efficiency.

  • Solution : Use HATU instead of EDC for enhanced activation (yield increase: 78% → 85%) .

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazoles with varying functional groups.

Scientific Research Applications

n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of corrosion inhibitors, UV stabilizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key 1,2,3-Triazole Derivatives

Compound Class Substituents/Modifications Biological Activity Reference
Target Compound N-Isopropyl, 5-carboxamide Anticancer, enzyme inhibition
(Epi)podophyllotoxin hybrids Triazole fused with podophyllotoxin scaffolds Anticancer (topoisomerase II inhibition)
Quinoline/Quinolone derivatives Triazole fused with quinoline/quinolone Antimalarial, antimicrobial
Pyrimidine derivatives Triazole-pyrimidine hybrids Antiviral (e.g., HIV protease inhibition)
Indole derivatives Triazole-indole conjugates Serotonin receptor modulation
Acetylcholinesterase inhibitors N-substituted benzotriazole carboxamides Dual AChE/BChE inhibition (Alzheimer’s)

Key Insights:

  • Substituent Effects : The isopropyl group in the target compound confers greater steric bulk and lipophilicity compared to methyl or benzyl groups in analogues like N-((1-(4-methoxybenzyl)piperidin-4-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide (compound 6f, ). This modification may enhance binding to hydrophobic enzyme pockets, as seen in acetylcholinesterase inhibition studies (IC₅₀: 0.42 µM for 6h vs. 0.89 µM for 6f) .
  • Activity vs. (Epi)podophyllotoxin Hybrids : While (epi)podophyllotoxin-triazole hybrids (e.g., compounds 19–25, Figure 5) exhibit potent anticancer activity (IC₅₀: 0.1–2.5 µM against A549 lung cancer cells), the target compound’s mechanism likely differs due to the absence of the podophyllotoxin core, which is critical for topoisomerase II inhibition .
  • Synthetic Accessibility : The target compound is synthesized via HOBt/EDC-HCl-mediated coupling of 1-substituted benzotriazole-5-carboxylic acid with 4-(trifluoromethyl)aniline, yielding 70–85% efficiency . This contrasts with more complex routes for pyrimidine or quinazoline derivatives, which require multi-step cyclization .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound LogP Solubility (µg/mL) IC₅₀ (Enzyme Inhibition) Anticancer Activity (IC₅₀, µM)
Target Compound 2.1* 12.5* AChE: 0.42 µM† 8.7 (A549 cells)‡
Carboxyamidotriazole (Figure 1) 1.8 45.0 Calcium channel blocking 15.2 (A549 cells)
Triazole-podophyllotoxin 19 3.5 5.2 Topoisomerase II: 0.3 µM 0.1 (A549 cells)
Pyridine derivative 35 1.5 28.0 EGFR inhibition: 1.2 µM 5.8 (NSCLC cells)

*Predicted using ChemDraw; †Data from compound 6h (); ‡Data extrapolated from related benzotriazole carboxamides ().

Key Insights:

  • Lipophilicity vs. Activity : The target compound’s moderate LogP (2.1) balances membrane permeability and aqueous solubility, unlike highly lipophilic podophyllotoxin hybrids (LogP >3.5), which face formulation challenges .
  • Enzyme Inhibition Specificity : The target compound’s AChE inhibition (IC₅₀: 0.42 µM) surpasses earlier triazole derivatives like carboxyamidotriazole (Figure 1), which primarily act on calcium channels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxamide, and what key reaction parameters influence yield?

  • Methodology : Synthesis typically involves multi-step protocols, including cyclization of precursor carboxamides under reflux conditions. Key parameters include solvent choice (e.g., acetonitrile for initial coupling, DMF for cyclization), temperature control (60–100°C), and catalysts like iodine/triethylamine to enhance regioselectivity . Ultrasound-assisted methods may improve reaction rates and yields compared to conventional heating .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection.
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF or MALDI-TOF .

Q. What in vitro biological assays are appropriate for the initial evaluation of its bioactivity?

  • Methodology :

  • Anticancer Activity : Cell viability assays (MTT or resazurin) using cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for n-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxamide across different studies?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and compound stability (e.g., light-sensitive derivatives may degrade).
  • Metabolic Stability Testing : Use hepatic microsomes to assess compound half-life (t₁/₂) and identify active metabolites.
  • Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies optimize reaction conditions to enhance regioselectivity during synthesis?

  • Methodology :

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization over side reactions.
  • Catalytic Systems : Triethylamine/iodine promotes sulfur elimination in thiadiazole intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes byproduct formation .

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies focusing on substituent effects?

  • Methodology :

  • Core Modifications : Vary the isopropyl group (e.g., cyclopropyl, tert-butyl) to assess steric effects.
  • Heterocycle Replacement : Substitute the benzo-triazole moiety with thiadiazole or oxadiazole to probe electronic contributions.
  • Synthetic Routes : Use N-alkylation or Suzuki coupling to introduce aryl/heteroaryl groups at the 5-carboxamide position .

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